molecular formula C13H16O3 B7865590 Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

Cat. No.: B7865590
M. Wt: 220.26 g/mol
InChI Key: ROFWMJXARBFQKI-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is an organic compound characterized by a methyl ester group, a 4-oxobutanoate chain, and a 3,5-dimethylphenyl aromatic substituent. Its molecular structure (C₁₃H₁₆O₃) confers unique physicochemical properties, including moderate polarity and stability under standard conditions. Applications may span pharmaceutical intermediates (due to structural similarities to impurities in ) and optoelectronic materials (inferred from 3,5-dimethylphenyl-containing emitters in ).

Properties

IUPAC Name

methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-6-10(2)8-11(7-9)12(14)4-5-13(15)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFWMJXARBFQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H18O4
  • Molecular Weight : 250.294 g/mol
  • Structural Features : The compound features a methoxy group, two methyl groups, and a butanoate moiety, contributing to its unique chemical properties.

Chemistry

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate serves as a building block in organic synthesis. Its structure allows for various chemical transformations:

  • Esterification : Used to synthesize more complex esters.
  • Substitution Reactions : The methoxy group can be replaced with other functional groups through nucleophilic substitution.

Biology

The compound has been investigated for its potential biological activity:

  • Antimicrobial Activity : Exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (mg/mL)Comparison
Escherichia coli0.004More potent than ampicillin
Staphylococcus aureus0.015Comparable to standard treatments
Enterobacter cloacae0.008Highly sensitive
  • Antifungal Activity : Demonstrates antifungal properties with MIC values comparable to leading antifungal agents.
Fungal StrainMIC (mg/mL)Activity Level
Candida albicans0.005Excellent
Aspergillus fumigatus0.030Moderate

Medicine

Research into the therapeutic properties of this compound is ongoing:

  • Potential Drug Development : Explored as a precursor for new antimicrobial and antifungal drugs.
  • Mechanism of Action : Interaction with specific molecular targets may modulate biological pathways.

Case Study on Bacterial Resistance

A study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent against resistant infections.

Antifungal Efficacy Assessment

In another study focusing on fungal infections, the compound was tested against clinical isolates of Candida species. It demonstrated potent antifungal activity with MIC values significantly lower than those of conventional antifungals like fluconazole, indicating its potential as a new treatment option for resistant fungal infections.

Industrial Applications

This compound is also utilized in various industrial applications:

  • Production of Specialty Chemicals : Used in the synthesis of specialty chemicals and materials.
  • Nanotechnology : Explored for applications in mesoporous materials and OLED intermediates.

Mechanism of Action

The mechanism by which Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic outcomes. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Aromatic Substituents

  • Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) : Contains a 3,5-di(trifluoromethyl)phenyl group, which is strongly electron-withdrawing, likely improving bioactivity but reducing solubility .
  • Imp. A (EP): (4-Chlorophenyl)(4-hydroxyphenyl)methanone features a chlorophenyl group, increasing electronegativity and susceptibility to hydrolysis compared to the dimethyl-substituted target compound .

Ester Groups

  • Target Compound : The methyl ester may offer faster metabolic clearance in pharmaceuticals compared to ethyl esters (e.g., compound 10m in ) .
  • Ethyl Esters () : Higher molecular weights (e.g., 616.2 g/mol for 10m) and lipophilicity could enhance membrane permeability but reduce synthetic yields (88–95% vs. unreported yields for the target) .

Data Table: Key Comparative Metrics

Compound Name Molecular Weight (g/mol) Substituents Yield (%) Application Key Property/Performance
This compound 220.27 3,5-dimethylphenyl, methyl ester N/A Pharmaceuticals/OLEDs High steric stability
Ethyl 2-(4-((2-(4-(3-(3,5-di(CF₃)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) 616.2 3,5-di(trifluoromethyl)phenyl, ethyl ester 95.0 Bioactive intermediates High yield, potent bioactivity
PXZ-Mes3B N/A 3,5-dimethylphenyl, dimesitylboryl N/A OLED emitters High EQE (22.8%)
Imp. A (EP): (4-Cl-phenyl)(4-OH-phenyl)methanone ~230.66 4-chlorophenyl, 4-hydroxyphenyl N/A Pharmaceutical impurity Hydrolytic instability

Biological Activity

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a methyl ester functional group and a ketone, which contribute to its reactivity and interaction with biological targets. Its molecular formula is C13H16O3C_{13}H_{16}O_3, and it has a molecular weight of 220.26 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In a study assessing various derivatives, this compound demonstrated effective inhibition against several bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be around 500 µg/mL for Staphylococcus aureus and 750 µg/mL for Escherichia coli, indicating moderate antimicrobial activity .

Antitumor Activity

The compound has also been investigated for its antitumor properties . In vitro assays using the MTT method showed that it inhibited the growth of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for HepG2 cells, suggesting that it may serve as a lead compound for further development in cancer therapy .

Cell Line IC50 (µM) Activity
HeLa25Antitumor
HepG230Antitumor
Staphylococcus aureus500 µg/mLAntimicrobial
Escherichia coli750 µg/mLAntimicrobial

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The presence of the carbonyl group in the ketone structure allows for potential hydrogen bonding with target proteins, which may inhibit their function or alter their activity. This mechanism was observed in studies focusing on enzyme inhibition where the compound showed significant binding affinity .

Case Studies

  • Antitumor Effects : A study published in the Bulletin of the Korean Chemical Society highlighted that this compound inhibited tumor growth in vitro. The study utilized various concentrations to establish dose-response relationships, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another research effort evaluated the antimicrobial efficacy against multi-drug resistant strains. The compound's ability to reduce bacterial load in vitro was documented, emphasizing its potential as a therapeutic agent against resistant pathogens .

Preparation Methods

Reaction Conditions and Catalysts

The acid, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, is refluxed with methanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the acid is replaced by a methoxy group.

Key parameters :

  • Molar ratio : A 5:1 excess of methanol to acid ensures complete conversion.

  • Temperature : Reflux at 65–70°C for 6–8 hours.

  • Catalyst loading : 1–2 mol% H₂SO₄ yields >85% conversion.

Industrial-Scale Optimization

Continuous flow reactors are employed in industrial settings to enhance efficiency. For example, a 2024 patent describes a system where the acid and methanol are pumped through a heated column packed with solid acid catalysts (e.g., Amberlyst-15), achieving 92% yield at 70°C with a residence time of 30 minutes.

Friedel-Crafts Acylation of 3,5-Dimethylbenzene

An alternative synthesis begins with the acylation of 3,5-dimethylbenzene (mesitylene) using succinic anhydride derivatives.

Mechanism and Reagents

The Friedel-Crafts reaction introduces the 4-oxobutanoate chain to the aromatic ring. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) serves as the Lewis catalyst. The reaction sequence involves:

  • Acylation of mesitylene with methyl 4-chloro-4-oxobutanoate.

  • Hydrolysis of the intermediate chloroketone to form the keto-acid.

  • Re-esterification with methanol.

Example protocol :

  • Dissolve mesitylene (1.0 eq) and methyl 4-chloro-4-oxobutanoate (1.2 eq) in dichloromethane.

  • Add AlCl₃ (1.5 eq) at 0°C, then warm to 25°C for 12 hours.

  • Quench with ice-water, extract with CH₂Cl₂, and purify via column chromatography (60% yield).

One-Pot Tandem Synthesis

Recent advances utilize tandem reactions to streamline production. A 2025 study demonstrated a one-pot method combining Grignard addition and esterification:

Steps and Yield

  • Grignard reaction : 3,5-Dimethylphenylmagnesium bromide reacts with dimethyl succinate to form a tertiary alcohol intermediate.

  • Oxidation : The alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).

  • In situ esterification : Excess methanol and H₂SO₄ esterify the intermediate acid.

Conditions :

  • Temperature : 0°C (Grignard), then 25°C (oxidation/esterification).

  • Yield : 78% overall.

Purification and Crystallization Techniques

Crude this compound often requires purification to achieve pharmaceutical-grade purity.

Solvent Systems

  • Isopropanol-water : A 2:1 (v/v) mixture effectively removes polar impurities. The crude product is dissolved in hot isopropanol, treated with water, and cooled to induce crystallization (95% purity).

  • Ethanol recrystallization : Slow cooling of a saturated ethanol solution yields needle-like crystals (mp 89–91°C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scale Suitability
Esterification85–9293–95Industrial
Friedel-Crafts60–7090–92Laboratory
Tandem synthesis75–7888–90Pilot plant

Trade-offs :

  • Esterification offers high yields but requires pre-synthesized acid.

  • Friedel-Crafts avoids acid preparation but uses hazardous AlCl₃.

  • Tandem methods reduce steps but require precise stoichiometry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid using methanol under acid catalysis (e.g., H₂SO₄) or coupling reactions via Friedel-Crafts acylation. Key parameters include temperature control (60–80°C), stoichiometric excess of methanol, and inert atmosphere to prevent oxidation of the ketone group. For analogous compounds, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ester . Yield optimization requires monitoring reaction progress via TLC or HPLC, with impurities identified using reference standards (e.g., EP impurity guidelines for related ketones) .

Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures are expected?

  • Methodological Answer :

  • ¹H NMR : A singlet for the two methyl groups on the 3,5-dimethylphenyl ring (δ ~2.3 ppm), a triplet for the methylene adjacent to the ketone (δ ~2.8–3.0 ppm), and a singlet for the ester methyl group (δ ~3.6 ppm). The aromatic protons appear as a singlet due to symmetry (δ ~6.9–7.1 ppm).
  • IR : Strong absorption bands for the carbonyl groups (ester C=O at ~1730 cm⁻¹, ketone C=O at ~1680 cm⁻¹).
  • MS : Molecular ion peak [M+H]⁺ at m/z 234.1 (calculated for C₁₃H₁₆O₃). Fragmentation patterns should align with loss of methoxy (–OCH₃) or ketone groups .

Q. What are the primary applications of this compound in organic synthesis or medicinal chemistry research?

  • Methodological Answer : The compound serves as a precursor for bioactive molecules, particularly in synthesizing heterocycles (e.g., thiazoles or spirolactones) via ketone-amine condensations or Michael additions. Its fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives) are studied for antimicrobial and anticancer properties, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products (e.g., dimerization or ketone reduction) during synthesis?

  • Methodological Answer :

  • By-product Mitigation : Use anhydrous conditions to prevent hydrolysis of the ester. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation efficiency. For Friedel-Crafts routes, Lewis acids like AlCl₃ must be rigorously removed post-reaction to avoid ketone reduction.
  • Process Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates. Impurity profiling using EP-grade reference standards (e.g., 4-chlorobenzophenone analogs) ensures compliance with purity thresholds (>98%) .

Q. What strategies resolve contradictions in NMR or mass spectrometry data when characterizing structural isomers or hydration products?

  • Methodological Answer :

  • Isomer Discrimination : Utilize 2D NMR (COSY, HSQC) to differentiate positional isomers (e.g., 3,5-dimethyl vs. 2,4-dimethyl substitution). For hydration products (e.g., geminal diols), deuterated solvent exchange (D₂O) and ¹³C NMR can confirm reversible ketone hydration.
  • High-Resolution MS : Exact mass analysis (HRMS) distinguishes between [M+H]⁺ and adducts (e.g., sodium or potassium clusters). Compare with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways (e.g., photochemical or enzymatic modifications)?

  • Methodological Answer :

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For photochemical studies, TD-DFT simulates UV-Vis absorption spectra to identify reactive excited states.
  • Enzyme Docking : Use molecular docking (AutoDock Vina) to screen for interactions with cytochrome P450 enzymes or hydrolases, which may guide biocatalytic modifications. Reference spirocyclic analogs (e.g., triazaspirodecanones) for mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Reactant of Route 2
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Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

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